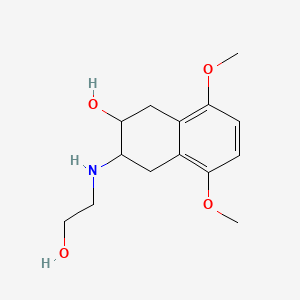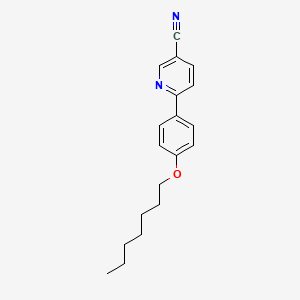
6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-heptoxyphenyl)-3-pyridinecarbonitrile is a phenylpyridine.
Scientific Research Applications
Synthesis and Fluorescence Properties
- Synthesis of Pyridinecarbonitriles : A variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized. These compounds, including derivatives of 3-pyridinecarbonitrile, showed considerable antibacterial activity and fluorescence properties, indicating potential applications in biological studies and material sciences (Girgis, Kalmouch, & Hosni, 2004).
Material Science and Covalent Organic Frameworks
- Crystalline Covalent Organic Frameworks : 3-Pyridinecarbonitrile derivatives, including related compounds, have been used in the creation of crystalline 2D covalent organic frameworks (COFs). These frameworks are notable for their high chemical stability and potential for postsynthetic modifications, demonstrating their utility in material science (Zhang et al., 2018).
Photopolymerization Processes
- Photopolymerization Monitoring : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were studied as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives also accelerate photopolymerization, indicating their utility in advanced material manufacturing and polymer science (Ortyl et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Pyridine derivatives, closely related to 6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile, have demonstrated significant corrosion inhibition effects on mild steel in acidic environments. This finding suggests applications in industrial processes and material protection (Ansari, Quraishi, & Singh, 2015).
Molecular Docking and Biological Screening
- Molecular Docking and Antimicrobial Activity : Novel pyridine and fused pyridine derivatives, related to the chemical of interest, were prepared and showed antimicrobial and antioxidant activity. These compounds were also subjected to molecular docking screenings, indicating potential applications in drug discovery and biological research (Flefel et al., 2018).
Fluorescence in Security Applications
- Application in Security Paper : The fluorescence properties of 3-pyridinecarbonitrile containing compounds, closely related to 6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile, were applied in the preparation of security paper. This suggests potential applications in anti-counterfeiting measures and secure document production (Basta, Girgis, & El-saied, 2002).
properties
Product Name |
6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-(4-heptoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-6-13-22-18-10-8-17(9-11-18)19-12-7-16(14-20)15-21-19/h7-12,15H,2-6,13H2,1H3 |
InChI Key |
PDEYNIQMZJWFNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






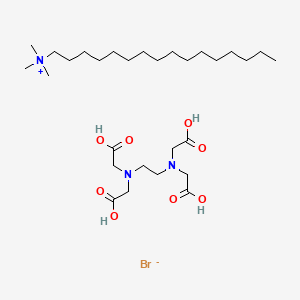
![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
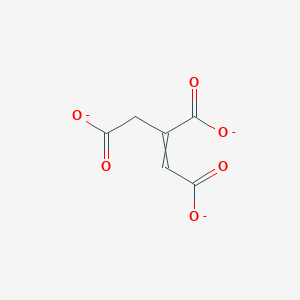
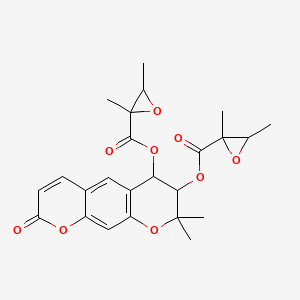
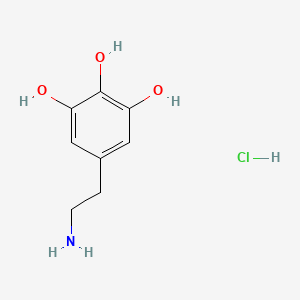
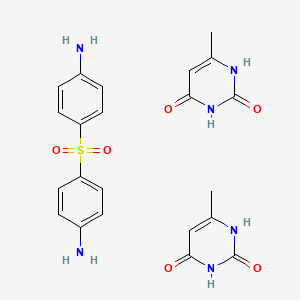
![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)


![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
